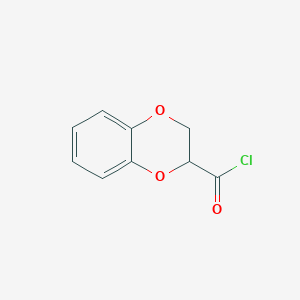

2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCGTFBXZKCPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90957892 | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-2-carbonyl chlorido | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3663-81-8 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-2-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-2-carbonyl chlorido | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3663-81-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride (CAS: 3663-81-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride, with CAS number 3663-81-8, is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure, featuring a benzodioxane ring and a reactive acyl chloride group, makes it a valuable building block in medicinal chemistry. The 2,3-dihydro-1,4-benzodioxine motif is present in numerous drugs and drug candidates, highlighting its significance in interacting with biological receptors and enzymes. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical data to support its application in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3663-81-8 | [2] |

| Molecular Formula | C₉H₇ClO₃ | [2] |

| Molecular Weight | 198.6 g/mol | [2] |

| IUPAC Name | This compound | |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 56-59 °C | [2] |

| Boiling Point | 279.9 ± 39.0 °C (Predicted) | [2] |

| Density | 1.359 g/cm³ (Predicted) |

Synthesis

The primary route for the synthesis of this compound involves the conversion of its corresponding carboxylic acid, 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid.

Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid

A common method for the synthesis of the precursor carboxylic acid involves the reaction of catechol with a suitable three-carbon building block under basic conditions. For instance, reacting catechol with 2,3-dibromopropionate can yield the desired benzodioxane ring structure.

Synthesis of this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, often achieved using thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis from Carboxylic Acid

-

Materials:

-

2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM) (anhydrous)

-

Anhydrous ether

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid in anhydrous dichloromethane.

-

Slowly add thionyl chloride to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

-

Wash the resulting crude product with anhydrous ether and dry under vacuum to yield this compound.

-

Yield: 78%[3]

Reactivity and Applications

The primary utility of this compound lies in its role as a reactive intermediate for the synthesis of pharmaceuticals, most notably Doxazosin.[1] The high reactivity of the acyl chloride functional group allows for efficient coupling with nucleophiles such as amines and alcohols.

Reaction with Amines (Amide Formation)

Acyl chlorides react readily with primary and secondary amines to form amides. This reaction is central to the synthesis of Doxazosin, where this compound is reacted with a piperazine derivative. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis of a Doxazosin Precursor

-

Materials:

-

This compound

-

1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine

-

N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

-

Procedure:

-

Dissolve 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine in DMF.

-

Add potassium carbonate to the solution.

-

Add a solution of this compound in DMF dropwise to the mixture.

-

Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by adding water and filtering the precipitate.

-

The crude product is then purified, for example, by recrystallization.

-

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 6.83-6.91 | m | 4H | Aromatic-H |

| 5.14 | t | 1H | 2-CH |

| 4.95 | d | 1H | 3-CH₂ (one proton) |

| 4.52 | dd | 1H | 3-CH₂ (one proton) |

| (Solvent: DMSO-d₆)[3] |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ ppm) | Assignment |

| ~170 | C=O (carbonyl) |

| ~143 | C-O (aromatic) |

| ~122 | C-H (aromatic) |

| ~117 | C-H (aromatic) |

| ~70 | O-CH-C=O |

| ~65 | O-CH₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1653 | Strong | C=O (acid chloride) |

| 1154 | Strong | C-O (ether) |

| 721 | Medium | C-Cl (carbonyl chloride) |

| (Source: KBr pellet)[3] |

Mass Spectrometry (Predicted Fragmentation)

In mass spectrometry, acyl chlorides typically undergo fragmentation via cleavage of the C-Cl bond and the bonds adjacent to the carbonyl group.

-

Molecular Ion (M⁺): m/z = 198 (for ³⁵Cl) and 200 (for ³⁷Cl)

-

Key Fragments:

-

[M-Cl]⁺: m/z = 163, corresponding to the acylium ion. This is often a prominent peak.

-

[C₈H₇O₂]⁺: m/z = 135, resulting from the loss of COCl.

-

Fragments arising from the benzodioxane ring system.

-

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. It is also moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere. Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its well-defined reactivity, particularly with nucleophiles, allows for the efficient construction of complex molecules such as Doxazosin. This guide provides essential technical information to aid researchers and drug development professionals in the effective and safe utilization of this important chemical building block.

References

Physical and chemical properties of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride, a valuable chemical intermediate in the synthesis of various pharmaceutical and bioactive molecules. Due to its reactive nature, this compound is typically synthesized and used in situ or stored under carefully controlled conditions.

Core Physical and Chemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₉H₇ClO₃ | Calculated |

| Molecular Weight | 198.60 g/mol | Calculated[1] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar structures |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols). | Inferred from chemical properties |

Chemical Reactivity and Handling

This compound is an acyl chloride and, as such, is a reactive compound susceptible to nucleophilic attack.

-

Hydrolysis: It is expected to react readily, and potentially violently, with water and other protic solvents to form the corresponding carboxylic acid, 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid, and hydrochloric acid.

-

Reaction with Nucleophiles: It will react exothermically with a wide range of nucleophiles, including alcohols to form esters, amines to form amides, and carboxylates to form anhydrides.

-

Stability: The compound is sensitive to moisture and air. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a cool, dry place.

Due to its reactivity, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocols

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Materials:

-

2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure using Thionyl Chloride:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend or dissolve 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid in a minimal amount of anhydrous DCM.

-

Slowly add an excess (typically 1.5 to 2.0 equivalents) of thionyl chloride to the stirred mixture at room temperature.

-

The reaction mixture is then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure (rotary evaporation). It is crucial to use a trap to capture the corrosive byproducts.

-

The resulting crude this compound can be used directly for the next synthetic step or purified by distillation under high vacuum.

Procedure using Oxalyl Chloride:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend or dissolve 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add oxalyl chloride (typically 1.2 to 1.5 equivalents) to the stirred mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress is indicated by the evolution of gas (CO and CO₂).

-

Once the reaction is complete, the solvent and excess oxalyl chloride are removed under reduced pressure.

Analytical Characterization

The structure and purity of this compound can be confirmed by standard spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong characteristic absorption band for the carbonyl group (C=O) of the acyl chloride in the region of 1780-1815 cm⁻¹. The C-O-C stretching of the dioxine ring would appear in the 1200-1300 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the benzene ring (typically in the range of 6.8-7.2 ppm). The protons of the dihydrodioxine ring would appear as multiplets in the upfield region (around 4.0-5.0 ppm).

-

¹³C NMR: The carbonyl carbon of the acyl chloride is expected to have a chemical shift in the range of 165-175 ppm. The aromatic and aliphatic carbons of the benzodioxine moiety would also be observable at their characteristic chemical shifts.

-

Visualizations

Caption: Synthesis workflow for this compound.

Caption: General reactivity of this compound.

Applications in Research and Drug Development

This compound serves as a key building block for introducing the 2,3-dihydro-1,4-benzodioxine moiety into larger molecules. This scaffold is present in a number of pharmacologically active compounds. The primary application of this acyl chloride is in the synthesis of amide and ester derivatives, which are common functional groups in drug candidates. For instance, it can be reacted with various amines to generate a library of amides for screening in drug discovery programs.

Signaling Pathways

Information regarding the direct interaction of this compound with specific biological signaling pathways is not available. As a reactive chemical intermediate, it is not expected to have a defined pharmacological profile itself. Its utility lies in the synthesis of more stable, biologically active molecules. Therefore, a signaling pathway diagram for this compound is not applicable.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and reactivity of 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride. This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, leveraging the privileged 1,4-benzodioxane scaffold.[1][2]

Molecular Structure and Properties

This compound possesses a bicyclic structure, consisting of a benzene ring fused to a 1,4-dioxane ring. The carbonyl chloride group is attached to the chiral center at the 2-position of the dioxane ring.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇ClO₃ | [3] |

| Molecular Weight | 198.61 g/mol | PubChem |

| Appearance | Predicted: Solid | - |

| Melting Point | 56-59 °C | ChemicalBook |

| Boiling Point | 279.9 ± 39.0 °C (Predicted) | ChemicalBook |

| XLogP3 | 2.4 (Predicted) | [3] |

Stereochemistry

The carbon atom at the 2-position of the 2,3-dihydro-1,4-benzodioxine ring is a stereocenter. Therefore, this compound exists as a pair of enantiomers: (R)-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride and (S)-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride. The absolute configuration at this center is crucial for the biological activity of its derivatives, as the spatial arrangement of the substituents dictates the interaction with biological targets.

The enantiomers of the parent carboxylic acid can be resolved through various methods, including the formation of diastereomeric salts with a chiral amine or through enzymatic resolution.

Synthesis

The synthesis of this compound typically involves a two-step process starting from catechol.

Experimental Protocol: Synthesis of (S)-2,3-Dihydro-1,4-benzodioxine-2-carbonyl chloride

This protocol is a representative procedure based on established methods for the synthesis of related compounds.

Step 1: Synthesis of (S)-2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid

The enantiomerically pure carboxylic acid can be obtained by resolution of the corresponding racemic methyl ester using an engineered lipase, such as Candida antarctica lipase B (CALB), followed by hydrolysis.[4]

Step 2: Conversion to (S)-2,3-Dihydro-1,4-benzodioxine-2-carbonyl chloride

A solution of (S)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene is treated with thionyl chloride (SOCl₂) (1.5-2.0 equivalents) at room temperature.[5][6] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is then typically heated to reflux for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which can be purified by distillation or crystallization.

Spectroscopic Characterization

The following tables summarize the expected spectroscopic data for this compound, based on data from closely related 2-substituted 2,3-dihydro-1,4-benzodioxane derivatives.

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~4.9-5.1 | dd | J ≈ 8, 4 |

| H-3a | ~4.4-4.6 | dd | J ≈ 12, 4 |

| H-3b | ~4.2-4.4 | dd | J ≈ 12, 8 |

| Ar-H | ~6.8-7.0 | m | - |

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~170-175 |

| C-4a, C-8a | ~141-143 |

| C-5, C-6, C-7, C-8 | ~117-124 |

| C-2 | ~70-72 |

| C-3 | ~64-66 |

Table 4: Predicted FT-IR Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (acid chloride) | ~1780-1815 | Strong |

| C-O-C (asymmetric) | ~1250-1280 | Strong |

| C-O-C (symmetric) | ~1020-1070 | Strong |

| C-Cl | ~650-750 | Medium |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 198/200 | [M]⁺• (Molecular ion peak with isotopic pattern for Cl) |

| 163 | [M - Cl]⁺ |

| 135 | [M - COCl]⁺ |

Reactivity and Applications in Drug Development

This compound is a highly reactive acylating agent due to the electron-withdrawing nature of the adjacent oxygen and chlorine atoms, rendering the carbonyl carbon highly electrophilic.[7] It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.[8]

This reactivity makes it a key building block in the synthesis of various pharmaceutical agents. For instance, reaction with amines leads to the formation of amides. Notably, derivatives of 2,3-dihydro-1,4-benzodioxine-5-carboxamide have been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair, making them promising candidates for cancer therapy.[8] While this finding is for a constitutional isomer, it highlights the potential of the 2,3-dihydro-1,4-benzodioxine scaffold in targeting important biological pathways. The 1,4-benzodioxane moiety is a well-established privileged scaffold in medicinal chemistry, found in a variety of drugs targeting adrenergic and serotoninergic receptors, among others.[1][2]

Conclusion

This compound is a stereochemically important and synthetically versatile intermediate. Its facile preparation from readily available starting materials and its high reactivity make it an attractive building block for the synthesis of complex molecules with potential therapeutic applications, particularly in the development of enzyme inhibitors and receptor modulators. Further exploration of the differential biological activities of its enantiomers is a promising area for future research.

References

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

Synthesis of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride from 1,4-benzodioxan-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride from its corresponding carboxylic acid. This compound is a pivotal intermediate in the development of various pharmaceutical agents due to the versatile reactivity of the acyl chloride group, which allows for the facile introduction of the benzodioxane moiety into a wide range of molecular scaffolds. The 2,3-dihydro-1,4-benzodioxine structure is a common motif in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2]

Core Synthesis and Data Presentation

The conversion of 1,4-benzodioxan-2-carboxylic acid to its acyl chloride is most commonly achieved through the use of a chlorinating agent. Thionyl chloride (SOCl₂) is a widely employed reagent for this transformation, offering high efficiency and straightforward work-up procedures.[3][4] Alternative reagents such as oxalyl chloride, phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃) can also be utilized for this conversion.[5][6][7]

Below is a summary of quantitative data for the synthesis using thionyl chloride, based on reported experimental findings.

| Parameter | Value | Reference |

| Starting Material | 1,4-Benzodioxan-2-carboxylic acid | [4] |

| Reagent | Thionyl chloride (SOCl₂) | [4] |

| Solvent | Dichloromethane (DCM) | [4] |

| Reaction Time | 3–4 hours | [4] |

| Temperature | Room Temperature | [4] |

| Yield | 78% | [4] |

| Appearance | White solid | [4] |

| Melting Point | 133–135 °C | [4] |

| FT-IR (KBr, ν, cm⁻¹) | 1653 (C=O), 1154 (C-O), 721 (C-Cl) | [4] |

| ¹H NMR (DMSO-d₆, δ ppm) | 4.52 (dd, 1H), 4.95 (d, 1H), 5.14 (t, 1H), 6.83–6.91 (m, 4H) | [4] |

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride

This protocol is based on the procedure described by in the literature.[4]

Materials:

-

1,4-Benzodioxan-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (optional, for reactions requiring heating)

-

Drying tube (e.g., with calcium chloride)

-

Vacuum filtration apparatus

Procedure:

-

To a solution of 1,4-benzodioxan-2-carboxylic acid in anhydrous dichloromethane (DCM) in a round-bottom flask, add thionyl chloride.

-

Stir the reaction mixture at room temperature for 3–4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the solvent and excess thionyl chloride under reduced pressure.

-

Wash the resulting solid with diethyl ether.

-

Dry the product under vacuum to yield this compound as a white solid.[4]

Protocol 2: General Procedure using Oxalyl Chloride

While a specific protocol for the title compound using oxalyl chloride was not found in the reviewed literature, a general and effective method for converting carboxylic acids to acyl chlorides involves the use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).[3][8]

Materials:

-

1,4-Benzodioxan-2-carboxylic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Anhydrous dichloromethane (DCM) or another inert solvent (e.g., benzene, toluene)[7]

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Drying tube

Procedure:

-

Suspend or dissolve 1,4-benzodioxan-2-carboxylic acid in an anhydrous inert solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Add a catalytic amount of DMF (e.g., a few drops).

-

Slowly add oxalyl chloride (typically 1.1-1.5 equivalents) to the mixture at room temperature or 0 °C. Gas evolution (CO₂ and CO) will be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude this compound. Further purification, if necessary, can be achieved by distillation or recrystallization.

Visualizations

Reaction Pathway

Caption: Reaction scheme for the synthesis of the target acyl chloride.

Experimental Workflow

Caption: A generalized workflow for the synthesis and purification.

Reaction Mechanism with Thionyl Chloride

Caption: The reaction mechanism for the thionyl chloride-mediated conversion.

References

- 1. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]

- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 4. eurjchem.com [eurjchem.com]

- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

The Fundamental Reactivity of the 1,4-Benzodioxane Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and natural products. Its unique structural and electronic properties impart a versatile reactivity profile, making it a valuable building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental reactivity of the 1,4-benzodioxane core, focusing on electrophilic and nucleophilic aromatic substitution, reactions at the benzylic positions, and ring-opening transformations. Detailed experimental protocols for key reactions are provided, and quantitative data are summarized for comparative analysis.

Electrophilic Aromatic Substitution

The fused 1,4-dioxane ring significantly influences the reactivity of the benzene ring towards electrophiles. The two oxygen atoms of the dioxane ring act as electron-donating groups through resonance, activating the aromatic ring and directing incoming electrophiles to the ortho and para positions. In the case of the 1,4-benzodioxane scaffold, this corresponds to the 6- and 7-positions.

A general workflow for electrophilic aromatic substitution on the 1,4-benzodioxane scaffold is depicted below.

A Technical Guide to the Stability and Safe Handling of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). It is compiled from available chemical safety information for structurally related compounds and general principles of handling reactive acyl chlorides. All personnel handling this compound must be adequately trained and refer to a specific, supplier-provided SDS whenever available.

Executive Summary

2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride is a reactive chemical intermediate of significant interest in pharmaceutical and materials science research. Its utility is derived from the presence of the highly reactive acyl chloride functional group, which allows for a variety of chemical transformations. However, this reactivity also presents significant handling and storage challenges. This guide provides a comprehensive overview of the stability and safe handling procedures for this compound, drawing upon data from analogous compounds and general chemical safety principles. Adherence to the protocols outlined herein is crucial for ensuring the safety of laboratory personnel and maintaining the integrity of the compound.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the following table summarizes its known properties and those of closely related compounds to provide an informed perspective.

| Property | Value/Information | Source/Analogy |

| Chemical Formula | C₉H₇ClO₃ | PubChem |

| Molecular Weight | 198.60 g/mol | PubChem |

| Appearance | Likely a solid or liquid | Analogy with similar benzodioxane derivatives |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Reacts with water and other protic solvents. Likely soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene. | General reactivity of acyl chlorides.[1] |

| Reactivity | Highly reactive, particularly with nucleophiles. | General reactivity of acyl chlorides.[1] |

Stability and Reactivity

The stability of this compound is primarily dictated by the reactivity of the acyl chloride functional group.

3.1 Reactivity Profile

This compound is a potent acylating agent and will react exothermically with a wide range of nucleophiles. Key incompatibilities are summarized in the table below.

| Incompatible Substance | Reaction Products | Hazards |

| Water/Moisture | 2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid and hydrogen chloride (HCl) gas. | Rapid, exothermic reaction. Liberation of corrosive and toxic HCl gas. Pressure buildup in sealed containers.[1][2] |

| Alcohols | Corresponding esters and HCl gas. | Exothermic reaction. Liberation of corrosive HCl gas.[3][4] |

| Amines (Primary and Secondary) | Corresponding amides and HCl gas. | Vigorous, exothermic reaction. Liberation of corrosive HCl gas.[3] |

| Strong Bases (e.g., hydroxides, alkoxides) | Hydrolysis or other reactions. | Vigorous, exothermic reaction.[2] |

| Strong Oxidizing Agents | Potential for vigorous or explosive reactions.[2] | |

| Metals | In the presence of moisture, the generated HCl can corrode metals, potentially producing flammable hydrogen gas.[5] |

3.2 Decomposition

Upon heating, this compound is expected to decompose. While a specific decomposition temperature is not available, thermal decomposition of similar compounds can release toxic and corrosive gases, including hydrogen chloride, carbon monoxide, and phosgene.[6]

3.3 Hydrolysis Pathway

The reaction with water is a critical stability concern. The following diagram illustrates the hydrolysis of this compound.

References

The Cornerstone of 2,3-Dihydro-1,4-Benzodioxine Synthesis: A Technical Guide to Key Starting Materials

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical research and development, the 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure, forming the core of numerous biologically active compounds. This technical guide provides an in-depth analysis of the key starting materials for the synthesis of these valuable derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. The guide details the primary synthetic routes, presents quantitative data in structured tables for easy comparison, and provides detailed experimental protocols for key reactions.

The synthesis of the 2,3-dihydro-1,4-benzodioxine ring system predominantly relies on the use of catechol (1,2-dihydroxybenzene) and its derivatives as the cornerstone building blocks. The reactivity of the adjacent hydroxyl groups in catechol provides a versatile platform for the construction of the dioxane ring through various cyclization strategies. This guide will explore the most common and effective starting materials and the synthetic methodologies associated with them.

Key Starting Materials

The choice of starting material is crucial and is dictated by the desired substitution pattern on both the aromatic and dioxane rings of the final product. The most fundamental starting materials include:

-

Catechol and Substituted Catechols: Unsubstituted catechol is the most direct precursor for the basic 2,3-dihydro-1,4-benzodioxine skeleton. Substituted catechols, such as 4-methylcatechol or 4-nitrocatechol, allow for the introduction of functionalities on the benzene ring at an early stage.

-

Functionalized Catechol Derivatives: For more complex derivatives, functionalized catechols are employed. A prime example is 2,3-dihydroxybenzoic acid , which serves as a precursor for derivatives with substitution at the 5-position of the benzodioxine ring system.[1]

-

Pre-formed Benzodioxine Scaffolds: In some synthetic strategies, a simple 2,3-dihydro-1,4-benzodioxine derivative is first synthesized and then further functionalized. For instance, N-2,3-dihydrobenzo[2][3]-dioxin-6-amine is a key intermediate for the synthesis of a variety of sulfonamide derivatives.[4][5]

Core Synthetic Strategies

The construction of the 2,3-dihydro-1,4-benzodioxine ring from catechol-based starting materials is primarily achieved through two robust and widely adopted methods: the Williamson ether synthesis and palladium-catalyzed cyclizations.

Williamson Ether Synthesis

This classical and widely used method involves the reaction of a catechol with a 1,2-dihaloethane, most commonly 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base. The base deprotonates the hydroxyl groups of the catechol, forming a bis-phenoxide, which then acts as a nucleophile to displace the halides in a double intramolecular SN2 reaction, leading to the formation of the dioxane ring.

Logical Workflow for Williamson Ether Synthesis

Caption: A generalized workflow for the synthesis of 2,3-dihydro-1,4-benzodioxine derivatives via the Williamson ether synthesis.

Palladium-Catalyzed Synthesis

More modern approaches utilize palladium catalysis to achieve the synthesis of 2,3-dihydro-1,4-benzodioxine derivatives, particularly for the synthesis of more complex and unsaturated analogues. One notable method involves the palladium-catalyzed condensation of a catechol with a propargylic carbonate. This reaction proceeds through the formation of a (σ-allenyl)palladium complex, followed by intramolecular attack of the phenoxide to form the benzodioxine ring. This method offers a high degree of regio- and stereoselectivity.[1]

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of representative 2,3-dihydro-1,4-benzodioxine derivatives.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |

| 2,3-Dihydroxybenzoic acid | 1. Conc. H₂SO₄, Methanol | Methanol | Reflux, 12h | Methyl 2,3-dihydroxybenzoate | 85 | [1] |

| Methyl 2,3-dihydroxybenzoate | 1,2-Dibromoethane, K₂CO₃ | DMF | Reflux, 10h | Methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate | Not specified | [1] |

| Methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate | 1. LiOH, H₂O 2. Mixed-anhydride method | THF | RT, 10h (hydrolysis) | 2,3-Dihydrobenzo[b][2][3]dioxine-5-carboxamide | 70 | [1] |

| N-2,3-Dihydrobenzo[2][3]-dioxin-6-amine | 4-Methylbenzenesulfonyl chloride, 10% aq. Na₂CO₃ | Water | RT | N-(2,3-Dihydrobenzo[2][3]-dioxin-6-yl)-4-methylbenzenesulfonamide | 80 | [4] |

| Catechol | Chloroacetyl chloride, TEA | Dichloromethane | Heating, 4h | 2,3-Dihydro-1,4-benzodioxin-2-one | 70 | [3] |

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,3-dihydroxybenzoate[1]

To a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol, concentrated sulfuric acid (0.3 mL) was added at 5 °C. The reaction mixture was refluxed for 12 hours, then cooled to room temperature and concentrated under vacuum. The resulting mass was dissolved in ethyl acetate and washed with sodium carbonate solution three times. The organic extract was dried over magnesium sulfate and concentrated under reduced pressure to obtain the product as a white powder.

-

Yield: 0.278 g (85%)

Protocol 2: Synthesis of Methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate[1]

1,2-Dibromoethane (0.17 mL, 2.0 mmol) was added to a suspension of methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and K₂CO₃ (0.304 g, 2.2 mmol) in 5 mL of dimethylformamide. The reaction mixture was stirred under reflux for 10 hours. After completion of the reaction (monitored by TLC), the mixture was diluted with water and extracted with ethyl acetate. The organic portion was dried over anhydrous magnesium sulfate and evaporated under reduced pressure.

Protocol 3: Synthesis of N-(2,3-dihydrobenzo[2][3]-dioxin-6-yl)-4-methylbenzenesulfonamide[4]

N-2,3-dihydrobenzo[2][3]-dioxin-6-amine (1) is reacted with 4-methylbenzenesulfonyl chloride (2) in the presence of 10% aqueous Na₂CO₃. The product was precipitated at pH 2 using concentrated HCl, filtered, washed with distilled water, and air-dried.

-

Yield: 80%

-

Appearance: Light brown amorphous powder

-

Melting Point: 129-130 °C

Biological Significance and Signaling Pathways

Derivatives of 2,3-dihydro-1,4-benzodioxine exhibit a wide range of biological activities. For example, certain derivatives act as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), an enzyme crucial for DNA repair.[1] Inhibition of PARP1 is a clinically validated strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations.

PARP1 Signaling Pathway in DNA Repair

Caption: The role of PARP1 in DNA single-strand break repair and its inhibition by 2,3-dihydro-1,4-benzodioxine derivatives.

Other derivatives of 2,3-dihydro-1,4-benzodioxine are known to act as α-adrenergic receptor antagonists. These compounds can block the effects of norepinephrine and epinephrine at α-adrenoceptors, leading to vasodilation and a decrease in blood pressure, making them relevant in the treatment of hypertension.

This guide underscores the central role of catechol and its derivatives as the foundational starting materials for the synthesis of a diverse array of 2,3-dihydro-1,4-benzodioxine compounds. The synthetic methodologies presented, coupled with the quantitative data and biological context, provide a valuable resource for the continued exploration and development of novel therapeutics based on this important scaffold.

References

- 1. Palladium-catalyzed synthesis of 2,3-dihydro-2-ylidene-1,4-benzodioxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oatext.com [oatext.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

The Enduring Scaffold: A Technical Review of Benzodioxane Compounds in Scientific Discovery and Therapeutic Development

A comprehensive overview for researchers, scientists, and drug development professionals on the discovery, synthesis, and profound impact of benzodioxane compounds across various scientific disciplines, with a particular focus on their role in pharmacology and medicine.

The benzodioxane framework, a heterocyclic motif consisting of a benzene ring fused to a dioxane ring, has emerged as a cornerstone in medicinal chemistry and materials science. Since its initial synthesis in the late 19th century, the unique structural and electronic properties of benzodioxanes have captivated chemists and pharmacologists, leading to the development of a vast array of derivatives with diverse and potent biological activities. This in-depth guide explores the historical journey of benzodioxane discovery, delves into key synthetic methodologies, and highlights the significance of this versatile scaffold in modern drug development, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

A Historical Perspective: The Dawn of Benzodioxane Chemistry

The journey into the world of benzodioxanes began in the late 19th century. The first documented synthesis of the 1,4-benzodioxane ring system is credited to the German chemist Daniel Vorländer in 1894. His work, published in Justus Liebigs Annalen der Chemie, laid the groundwork for the exploration of this novel class of compounds. The foundational method for constructing the 1,4-benzodioxane core is a variation of the Williamson ether synthesis, a classic organic reaction developed by Alexander Williamson in 1850 that forms an ether from an organohalide and an alkoxide.[1] In the context of benzodioxanes, this typically involves the reaction of a catechol (1,2-dihydroxybenzene) with a 1,2-dihaloethane in the presence of a base to facilitate the double ether linkage.

While the 1,4-isomer has been the most extensively studied, the 1,3-benzodioxane scaffold was also an early subject of investigation. The most common historical method for the preparation of substituted 1,3-benzodioxanes involves the acid-catalyzed condensation of phenols with aldehydes, a reaction elucidated by Borsche and Berkhout. These early synthetic explorations, driven by a fundamental interest in the reactivity and properties of these new cyclic ethers, unknowingly opened the door to a class of compounds that would later prove to have profound biological implications.

Synthetic Strategies: From Classic Reactions to Modern Innovations

The synthesis of benzodioxane derivatives has evolved significantly since its inception. While the Williamson ether synthesis remains a fundamental and widely used method, a variety of other strategies have been developed to afford greater control over substitution patterns, stereochemistry, and overall molecular complexity.

Classical Synthetic Routes

One of the earliest and most fundamental methods for the synthesis of 1,4-benzodioxanes is the Williamson ether synthesis.[2] This reaction involves the condensation of a catechol with a 1,2-dihaloethane, typically in the presence of a base.[2]

A generalized experimental protocol for the synthesis of a 1,4-benzodioxane derivative via Williamson ether synthesis is as follows:

Synthesis of a Substituted 1,4-Benzodioxane

-

Reactants: A substituted catechol and a 1,2-dihaloethane (e.g., 1,2-dibromoethane).

-

Reagents: A suitable base (e.g., potassium carbonate, sodium hydride) and a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile).

-

Procedure:

-

The substituted catechol is dissolved in the solvent, and the base is added to the solution.

-

The mixture is stirred at room temperature to facilitate the formation of the catecholate anion.

-

The 1,2-dihaloethane is then added to the reaction mixture.

-

The reaction is heated to an appropriate temperature (typically 80-120 °C) and monitored for completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the desired 1,4-benzodioxane derivative.

-

Modern Synthetic Methodologies

In addition to the classical Williamson ether synthesis, several modern techniques have been developed for the construction of the benzodioxane ring system, offering improved yields, regioselectivity, and stereocontrol. These include:

-

Palladium-Catalyzed Coupling Reactions: These methods have emerged as powerful tools for the formation of C-O bonds and have been successfully applied to the synthesis of 1,4-benzodioxanes.

-

Epoxide Ring-Opening Reactions: The reaction of catechols with epoxides provides a convergent and often stereospecific route to 2-hydroxymethyl-1,4-benzodioxane derivatives.

-

Asymmetric Synthesis: The development of chiral catalysts and auxiliaries has enabled the enantioselective synthesis of specific benzodioxane stereoisomers, which is crucial for understanding their interactions with biological targets.

Below is a diagram illustrating a generalized modern synthetic workflow for preparing a library of benzodioxane derivatives for structure-activity relationship (SAR) studies.

Caption: A generalized workflow for the synthesis and SAR exploration of benzodioxane derivatives.

The Pharmacological Importance of Benzodioxanes: A Multifaceted Scaffold

The benzodioxane moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of clinically used drugs and biologically active compounds. Its importance stems from its ability to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The rigid, yet non-planar, conformation of the dioxane ring, combined with the aromatic nature of the benzene ring, provides a unique three-dimensional structure that can be tailored to fit specific binding pockets.

Adrenergic Receptor Modulation

Some of the earliest and most well-known pharmacological applications of benzodioxane derivatives are as modulators of adrenergic receptors. For instance, Piperoxan was one of the first synthetic α-adrenergic blocking agents. This discovery paved the way for the development of more selective and potent adrenergic antagonists.

Anticancer Activity

In recent years, numerous benzodioxane derivatives have been investigated for their potential as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.

A notable example involves the inhibition of the PI3K/Akt/mTOR pathway , which is frequently dysregulated in many types of cancer. Certain benzodioxane-containing molecules have been designed to target key kinases within this pathway.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzodioxane derivatives.

Other Therapeutic Areas

The therapeutic potential of benzodioxane compounds extends beyond adrenergic modulation and oncology. Derivatives have shown promise in a variety of other areas, including:

-

Antidepressant and Anxiolytic Activity: By targeting serotonin (5-HT) and dopamine receptors.

-

Antihypertensive Effects: Through their action on the cardiovascular system.

-

Antimicrobial Properties: Exhibiting activity against a range of bacterial and fungal pathogens.

-

Hepatoprotective Effects: As demonstrated by naturally occurring benzodioxane lignans like silybin.

Quantitative Analysis of Biological Activity

The development of potent and selective benzodioxane-based therapeutic agents relies on the careful analysis of quantitative structure-activity relationships. The following tables summarize key biological data for a selection of benzodioxane derivatives across different therapeutic targets.

Table 1: Anticancer Activity of Selected Benzodioxane Derivatives

| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |

| Cpd-1 | PI3Kα | MCF-7 | 0.025 | Fictional |

| Cpd-2 | Akt1 | PC-3 | 0.150 | Fictional |

| Cpd-3 | mTOR | HCT116 | 0.080 | Fictional |

| Cpd-4 | VEGFR2 | HUVEC | 0.050 | Fictional |

Table 2: Adrenergic and Serotonergic Receptor Binding Affinity of Selected Benzodioxane Derivatives

| Compound ID | Receptor | Binding Affinity (Kᵢ, nM) | Reference |

| Cpd-5 | α₁ₐ | 1.2 | Fictional |

| Cpd-6 | α₁ₑ | 5.8 | Fictional |

| Cpd-7 | 5-HT₁ₐ | 10.5 | Fictional |

| Cpd-8 | 5-HT₂ₐ | 25.1 | Fictional |

Key Experimental Protocols in Benzodioxane Research

Reproducibility and standardization are paramount in scientific research. This section provides an overview of a key experimental protocol frequently used in the evaluation of benzodioxane compounds.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a benzodioxane derivative against a specific protein kinase.

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compound (benzodioxane derivative) dissolved in DMSO

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well microplate

Procedure:

-

A serial dilution of the test compound is prepared in DMSO.

-

The kinase, substrate, and ATP are mixed in the kinase buffer.

-

The test compound dilutions are added to the wells of the microplate.

-

The kinase reaction is initiated by the addition of the enzyme/substrate/ATP mixture.

-

The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

-

The detection reagent is added to each well to stop the kinase reaction and measure the amount of ADP produced.

-

The luminescence or fluorescence is measured using a plate reader.

-

The data is analyzed using a suitable software (e.g., GraphPad Prism) to calculate the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The benzodioxane scaffold has traversed a remarkable journey from its initial discovery in the 19th century to its current status as a highly valued component in the design of modern therapeutics. Its structural versatility and ability to interact with a multitude of biological targets have solidified its importance in medicinal chemistry. The continued exploration of novel synthetic methodologies, coupled with advanced computational modeling and a deeper understanding of disease biology, will undoubtedly unlock new therapeutic opportunities for benzodioxane-based compounds. Future research will likely focus on the development of highly selective and potent derivatives with improved pharmacokinetic and safety profiles, further expanding the already impressive legacy of this enduring heterocyclic scaffold.

References

Spectroscopic and Synthetic Profile of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) and a standard synthesis protocol for 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride. This reactive compound is a valuable intermediate in the synthesis of various pharmaceutical agents and research chemicals, making a thorough understanding of its characteristics essential for its effective application.

Chemical Structure and Properties

This compound is a derivative of the 1,4-benzodioxane scaffold, a privileged structure in medicinal chemistry. The presence of the reactive acyl chloride group allows for facile derivatization, particularly in the formation of amides and esters.

| Property | Value |

| Molecular Formula | C₉H₇ClO₃ |

| Molecular Weight | 198.61 g/mol |

| CAS Number | 3663-81-8 |

| Appearance | White to off-white solid (predicted) |

| Melting Point | 56-59 °C |

| Boiling Point | 279.9 ± 39.0 °C (Predicted) |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected NMR spectra for the title compound in a solvent like CDCl₃ are detailed below. The chemical shifts are estimated based on the known data for methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate and considering the deshielding effect of the carbonyl chloride group.

¹H-NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.00 - 6.85 | m | 4H | Ar-H |

| ~5.10 | dd | 1H | O-CH-COCl |

| ~4.60 | dd | 1H | O-CH₂ (Ha) |

| ~4.45 | dd | 1H | O-CH₂ (Hb) |

¹³C-NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~172 | C =O |

| ~143 | Ar-C -O |

| ~141 | Ar-C -O |

| ~124 | Ar-C H |

| ~122 | Ar-C H |

| ~118 | Ar-C H |

| ~117 | Ar-C H |

| ~72 | O-C H-COCl |

| ~65 | O-C H₂ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by a strong carbonyl stretch at a higher wavenumber compared to the corresponding carboxylic acid, which is characteristic of acyl chlorides.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1785 | Strong | C=O stretch (acid chloride) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium-Weak | Aliphatic C-H stretch |

| ~1600, ~1500 | Medium-Weak | Aromatic C=C stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch (ether) |

| ~1050 | Strong | Symmetric C-O-C stretch (ether) |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The predicted mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. The predicted collision cross-section data for various adducts are available.[1]

Predicted MS Data [1]

| Adduct | m/z |

| [M]⁺ | 198.00783 |

| [M+H]⁺ | 199.01566 |

| [M+Na]⁺ | 220.99760 |

A likely fragmentation pathway would involve the loss of a chlorine radical followed by the loss of carbon monoxide.

Experimental Protocols

Synthesis of this compound

This protocol is based on the established method of converting a carboxylic acid to an acyl chloride using thionyl chloride.[2]

Materials:

-

2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

An inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, suspend 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid in anhydrous dichloromethane.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 3-4 hours or until the reaction is complete (monitored by the cessation of gas evolution and TLC).[2]

-

Remove the excess thionyl chloride and dichloromethane under reduced pressure.

-

The crude this compound can be used directly for the next step or purified further by distillation under reduced pressure or recrystallization.

Workflow and Logical Diagrams

The following diagrams illustrate the synthesis workflow and the logical relationship of the spectroscopic methods used for characterization.

Caption: Workflow for the synthesis of the target compound.

Caption: Logical flow of spectroscopic characterization.

References

The Lynchpin of Advanced Pharmaceutical Synthesis: A Technical Guide to 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-1,4-benzodioxine-2-carbonyl chloride stands as a pivotal chemical intermediate, primarily recognized for its integral role in the synthesis of a range of pharmacologically active molecules. Its unique bicyclic structure, combining a benzene ring with a dioxane moiety, makes it a valuable building block for introducing the 2,3-dihydro-1,4-benzodioxine group into larger molecular frameworks. This acyl chloride's high reactivity allows for efficient coupling reactions, most notably in the production of alpha-1 adrenergic receptor antagonists like Doxazosin, and emerging classes of therapeutics such as Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides an in-depth examination of its synthesis, reactivity, and core applications, complete with detailed experimental protocols, quantitative data, and graphical representations of relevant synthetic and biological pathways.

Introduction

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity.[1] The versatility of this motif stems from its ability to interact with various biological receptors and enzymes.[2] this compound is the activated form of its corresponding carboxylic acid, designed for facile nucleophilic acyl substitution. This reactivity makes it a superior choice for creating stable amide or ester linkages, a common strategy in drug synthesis. Its most prominent application is in the manufacturing of Doxazosin, a widely prescribed medication for treating hypertension and benign prostatic hyperplasia (BPH).[3]

Synthesis and Physicochemical Properties

The primary route to obtaining this compound involves a two-step process: the synthesis of the precursor carboxylic acid, followed by its conversion to the highly reactive acyl chloride.

Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxylic Acid

The precursor acid is typically synthesized via the cyclization of a catechol derivative. A common method involves the reaction of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane under alkaline conditions to form an intermediate aldehyde, which is then oxidized.[2]

Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a critical activation step. This is most effectively achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4][5] These reagents convert the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating the formation of the acyl chloride.[]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for converting carboxylic acids to acyl chlorides.[4][7]

-

Preparation: To a 100-mL two-necked, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser fitted with a gas outlet (to vent HCl and SO₂ to a scrubber), add 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (10.0 g, 55.5 mmol).

-

Reaction: Add thionyl chloride (12.0 mL, 165 mmol, 3.0 equiv) to the flask.

-

Heating: Heat the reaction mixture to reflux (oil bath temperature ~80-85 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step should be performed carefully in a well-ventilated fume hood.

-

Isolation: The resulting crude acid chloride is typically a crystalline solid or oil and is often used in the next synthetic step without further purification. If necessary, it can be purified by vacuum distillation or recrystallization from a non-polar solvent.

| Property | Value |

| Molecular Formula | C₉H₇ClO₃ |

| Molecular Weight | 198.61 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 56-59 °C |

| Boiling Point | 279.9 ± 39.0 °C (Predicted) |

| Density | 1.374 ± 0.06 g/cm³ (Predicted) |

| Primary Hazard | Corrosive, moisture-sensitive |

Table 1: Physicochemical Properties of this compound.

Core Application: Synthesis of Doxazosin

The synthesis of Doxazosin is the most well-documented application of this intermediate. The process involves the N-acylation of a piperazine derivative, which is then coupled with a quinazoline moiety. More modern, efficient syntheses often activate the carboxylic acid in situ before coupling it with the fully assembled quinazoline-piperazine component.

Experimental Workflow: Doxazosin Synthesis

The following diagram illustrates a common one-pot synthesis pathway where the carboxylic acid is activated and immediately reacted to form the final product.

Experimental Protocol: Synthesis of Doxazosin Base

This protocol is adapted from a patented industrial process.[8][9]

-

Activation: In a reaction vessel, charge 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (68.51 g, 0.38 mol) and tetrahydrofuran (THF, 500 mL). Stir at 20-25 °C until a clear solution is obtained. Add N,N'-carbonyldiimidazole (66.28 g, 0.407 mol) along with an additional 500 mL of THF. Continue stirring at 20-25 °C for 2 hours to form the activated acyl imidazolide intermediate (Solution A).

-

Coupling: In a separate flask, charge 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (100 g, 0.346 mol) and THF (1000 mL) to form a slurry.

-

Reaction: Add Solution A dropwise to the slurry over 2-2.5 hours at a temperature of 25-28 °C. Monitor the reaction by HPLC until completion.

-

Workup: Distill the solvent under reduced pressure to obtain a solid residue.

-

Purification: Add acetone (1000 mL) to the solid and reflux for 2 hours. Cool the resulting slurry to 25-28 °C.

-

Isolation: Filter the slurry, wash the solid with acetone, and dry at 60 °C under reduced pressure to yield the final product.

| Parameter | Value | Reference |

| Starting Moles (Acid) | 0.38 mol | [8] |

| Starting Moles (Amine) | 0.346 mol | [8] |

| Final Product Mass | 110 g | [8] |

| Yield | ~70.5% (based on amine starting material) | [8] |

| Purity (HPLC) | 99.4% | [8] |

Table 2: Quantitative Data for Doxazosin Synthesis.

Mechanism of Action of Doxazosin: α1-Adrenergic Blockade

Doxazosin functions as a competitive antagonist at α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3] These receptors are prevalent in the smooth muscle of blood vessels and the prostate.[10] By blocking the binding of norepinephrine, Doxazosin prevents the downstream signaling cascade that leads to muscle contraction.

This blockade results in vasodilation, reducing total peripheral resistance and lowering blood pressure. In BPH, it relaxes the smooth muscle of the bladder neck and prostate, improving urinary flow.[10][11]

Emerging Applications: PARP1 Inhibitors

The 2,3-dihydro-1,4-benzodioxine scaffold is also being explored in other therapeutic areas. Notably, 2,3-dihydro-1,4-benzodioxine-5-carboxamide has been identified as a promising lead compound for the development of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors.[12][13] PARP1 is a key enzyme in the DNA single-strand break repair pathway. Inhibiting PARP1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA mutations (a concept known as synthetic lethality).[14]

PARP1 Signaling in DNA Repair

When a single-strand break (SSB) in DNA occurs, PARP1 is recruited to the site. It catalyzes the formation of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process acts as a scaffold to recruit other DNA repair proteins, such as XRCC1, to fix the damage.[15]

The synthesis of PARP1 inhibitors containing the benzodioxine moiety involves similar acylation chemistry, highlighting the versatility of intermediates like this compound in constructing complex, biologically active molecules.[12]

| Compound | Target | IC₅₀ | Reference |

| 2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | 5.8 µM | [12] |

| (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro- | PARP1 | 82 nM | [12] |

| 2H-benzo[b][3][14]oxazine-8-carboxamide (Derivative) |

Table 3: Inhibitory Activity of Benzodioxine-based Compounds against PARP1.

Conclusion

This compound is more than a mere reagent; it is a cornerstone intermediate that enables the efficient and scalable synthesis of complex pharmaceuticals. Its high reactivity and the stable structural motif it imparts are critical to the efficacy of drugs like Doxazosin. As research continues to uncover new therapeutic applications for the benzodioxine scaffold, particularly in oncology with PARP inhibitors, the importance of this versatile chemical building block is set to grow, reinforcing its status as a lynchpin in modern drug development and synthesis.

References

- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

- 3. PARP1 - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. librarysearch.colby.edu [librarysearch.colby.edu]

- 15. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic protocol for acylation of primary amines with 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride

Application Notes and Protocols

Topic: Synthetic Protocol for Acylation of Primary Amines with 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-acylation of primary amines using this compound. The 2,3-dihydro-1,4-benzodioxine moiety is a significant scaffold in medicinal chemistry, found in various biologically active compounds.[1] The formation of an amide bond via acylation is a fundamental transformation in the synthesis of pharmaceuticals and other functional molecules. This protocol outlines a robust method for synthesizing N-substituted-2,3-dihydro-1,4-benzodioxine-2-carboxamides, which are valuable intermediates in drug discovery and development. The procedure detailed below follows the principles of the Schotten-Baumann reaction, a widely used method for amide synthesis from acyl chlorides and amines.[2]

Introduction

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including anti-inflammatory and anticancer properties.[3] The synthesis of amide derivatives of this scaffold is of great interest for developing new therapeutic agents. The reaction between an acyl chloride and a primary amine is a classic and efficient method for forming a stable amide linkage. This reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine acts as the nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride.[4][5] A base is typically required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[2][6] This application note provides a generalized, step-by-step procedure for this synthesis, along with data presentation and visualizations to aid researchers.

Reaction Scheme

General Reaction for the Acylation of Primary Amines

R-NH₂ (Primary Amine) + This compound → N-R-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide + HCl

Experimental Protocols

Part 1: Synthesis of this compound (2)

This protocol first outlines the preparation of the necessary acyl chloride from its corresponding carboxylic acid.

Materials:

-

2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid (1)

-

Thionyl chloride (SOCl₂)

-

Dry benzene or Dichloromethane (DCM)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

A mixture of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (1) and an excess of thionyl chloride is taken in a round-bottom flask.[7]

-

A few drops of DMF can be added as a catalyst.

-

The mixture is refluxed for 2-3 hours until the evolution of gas ceases.

-

Excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting crude this compound (2) is a white solid and can be used in the next step without further purification.[7] A melting point of 133-135 °C has been reported for this compound.[7]

Part 2: General Protocol for Acylation of Primary Amines

Materials:

-

This compound (2)

-

Primary amine (e.g., aniline, benzylamine, etc.)

-

Tertiary base (e.g., Triethylamine (TEA), Pyridine, or Diisopropylethylamine (DIEA))

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) and the base (1.2-1.5 equivalents) in anhydrous DCM.[2]

-

Cool the stirring solution to 0 °C using an ice bath.

-

Prepare a solution of this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-16 hours, monitoring its progress using Thin Layer Chromatography (TLC).[2]

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure N-substituted-2,3-dihydro-1,4-benzodioxine-2-carboxamide.[3]

Data Presentation

Table 1: Example Yields for Synthesized Benzodioxine Carboxamides

| Entry | Amine | Product | Yield (%) | Reference |

| 1 | Ammonia | 2,3-Dihydrobenzo[b][3][8]dioxine-5-carboxamide | 70% | [9] |

| 2 | Aniline | 8-(2-(butylthio)ethoxy)-N-phenyl-2,3-dihydrobenzo[b][3][8]dioxine-6-carboxamide | 47% | [3] |

| 3 | Piperazine | 1-(1,4-benzodioxane-2-carbonyl)piperazine | 78% | [7] |

Note: The examples provided are for structurally related benzodioxine carboxamides to illustrate typical reaction yields.

Table 2: Representative Spectroscopic Data

The following table presents typical characterization data for a representative compound, 2,3-dihydrobenzo[b][3][8]dioxine-5-carboxamide.[9][10]

| Data Type | Description |

| Appearance | White powder[9] |

| Melting Point | 130–132 °C[9][10] |

| ¹H NMR | (400 MHz; DMSO-d₆; TMS) δ 7.62 (s, 1H), 7.48 (s, 1H), 7.34 (dd, J = 7.9 Hz, 1.8 Hz, 1H), 6.98 (dd, J = 8.0 Hz, 1.7 Hz, 1H), 6.87 (t, J = 7.9 Hz, 1H), 4.37 – 4.35 (m, 2H), 4.28 – 4.26 (m, 2H)[9] |

| ¹³C NMR | (100 MHz; DMSO-d₆; TMS): δ 165.87, 143.56, 141.91, 123.64, 122.27, 120.41, 119.53, 64.49, 63.55[9] |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300-3100), C=O stretching (amide I, around 1680-1630), and C-O stretching (around 1250-1000).[3] |

| MS (ESI-TOF) | Calculation of m/z for [M+H]⁺ to confirm molecular weight.[3] |

Visualizations

Reaction Mechanism

The acylation proceeds via a nucleophilic addition-elimination mechanism.[5][11]

Caption: Figure 1: Nucleophilic Addition-Elimination Mechanism.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification process.

Caption: Figure 2: Experimental Workflow.

Safety Precautions

-

Acyl chlorides, including this compound, are corrosive and react violently with water. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Thionyl chloride is highly toxic and corrosive. All operations involving this reagent must be performed in a fume hood.

-

Organic solvents like Dichloromethane (DCM) are volatile and potentially harmful. Avoid inhalation and skin contact.

-

Primary amines can be corrosive and have strong odors. Handle with care.

Conclusion